molecular formula C12H15N3O B8367453 [2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine

[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine

Cat. No.: B8367453
M. Wt: 217.27 g/mol
InChI Key: NSUCKTOQLOTXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(6-methoxy-1,5-naphthyridin-4-yl)-N-methylethanamine

InChI

InChI=1S/C12H15N3O/c1-13-7-5-9-6-8-14-10-3-4-11(16-2)15-12(9)10/h3-4,6,8,13H,5,7H2,1-2H3

InChI Key

NSUCKTOQLOTXMK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C2C(=NC=C1)C=CC(=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methoxy-8-vinyl-[1,5]naphthyridine (prepared as in WO 02/08224; 0.28 g, 1.5 mmol) in MeOH (6 mL) was treated with methyl amine hydrochloride (0.1 g, 1 eq.) and heated in a sealed flask at reflux for 5 h. AcOH (0.9 mL) was added and the mixture heated at reflux overnight. The mixture was concentrated in vacuo, taken up in aq. ammonia and extracted with DCM/MeOH (9:1). The combined org. extracts were dried over MgSO4 and concentrated. The residue was purified by FC (DCM/MeOH 9:1+1% NH4OH) to give the title amine as a brown oil (0.06 g, 19% yield).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Yield
19%

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